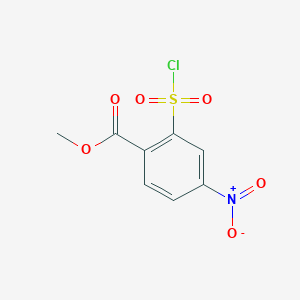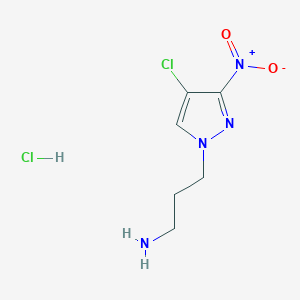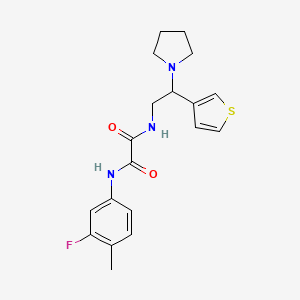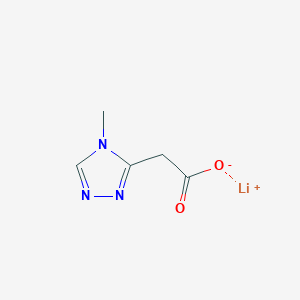![molecular formula C21H19BrN4O3S B2487179 N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 887217-28-9](/img/structure/B2487179.png)
N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives, such as N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, typically involves multi-step reactions that include condensation, cyclization, and substitution reactions. Studies on related compounds have employed various strategies, including the Fischer indolization, Japp-Klingemann reaction for indole synthesis, and subsequent amidification or acetylation steps for introducing the acetamide group (Eller & Holzer, 2006).
Molecular Structure Analysis
Molecular structure analysis of compounds like N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide often relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and substitution patterns critical for understanding the compound's chemical behavior and potential biological activity (Gopi & Dhanaraju, 2020).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and their positions within the molecule. Reactions such as N-acylation, C-alkylation, and hydrolysis play a significant role in modifying the compound's properties and enhancing its biological activities. The interaction between functional groups, such as nitro and acetamido, can also affect the chemical shift and reactivity of neighboring protons (Zhang Da-yang, 2004).
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
A study by Debnath and Ganguly (2015) synthesized derivatives similar to the compound and evaluated their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds demonstrated promising antibacterial and antifungal activities, indicating potential application in combating infections (Debnath & Ganguly, 2015).
Anticancer and Antiviral Activities
Research by Havrylyuk et al. (2013) focused on the synthesis of thiazol-4-ones, which are structurally related to the compound . They found that some of these compounds, particularly those with specific substituents, showed significant activity against leukemia cell lines and the Tacaribe TRVL 11 573 virus strain. This suggests a potential application in anticancer and antiviral therapies (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Anticonvulsant Potential
Severina et al. (2020) synthesized thioacetamide derivatives with a focus on anticonvulsant activity. The study revealed that compounds with a 4-bromophenyl substituent, which is a component of the queried compound, showed notable anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. This indicates the potential use of such compounds in the treatment of convulsive disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of compounds structurally similar to N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide. For instance, Salian, Narayana, and Sarojini (2017) investigated the synthesis and spectroscopic characterization of related compounds, providing valuable insights into the structural and chemical properties of these molecules (Salian, Narayana, & Sarojini, 2017).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-29-11-10-26-20(28)19-18(15-4-2-3-5-16(15)24-19)25-21(26)30-12-17(27)23-14-8-6-13(22)7-9-14/h2-9,24H,10-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWHZQXQZZDVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)
![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487102.png)


![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)
![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)
![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)
